2-Bromobenzenesulfonamide
Overview
Description
2-Bromobenzenesulfonamide is a compound that belongs to the class of benzenesulfonamides, which are known for their diverse range of applications, including their use as inhibitors for various enzymes. The presence of a bromine atom on the benzene ring of benzenesulfonamide significantly alters its chemical and physical properties and can affect its reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of 2-Bromobenzenesulfonamide derivatives can be achieved through various chemical reactions. For instance, the synthesis of a series of benzene- and tetrafluorobenzenesulfonamides was accomplished using a click chemistry approach, starting from azido-substituted sulfonamides and alkynes . Another study reported the synthesis of sodium N-bromo-p-nitrobenzenesulfonamide, which is closely related to 2-Bromobenzenesulfonamide, and its use as an oxidizing titrant . Additionally, the synthesis of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides involved the reaction of 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline to yield the intermediate 4-bromophenyl-4-ethoxybenzenesulfonamide .
Molecular Structure Analysis
The molecular structure and vibrational spectroscopic properties of nitrobenzenesulfonamides, which share a similar structure to 2-Bromobenzenesulfonamide, were investigated using FT-IR, FT-Raman, and DFT quantum chemical calculations . The study provided insights into the molecular conformation and vibrational analysis of these compounds, which can be extrapolated to understand the structural characteristics of 2-Bromobenzenesulfonamide.
Chemical Reactions Analysis
2-Bromobenzenesulfonamide can participate in various chemical reactions due to the presence of the bromine atom, which is a good leaving group. For example, N-bromo-N-benzylbenzenesulfonamide, a derivative of 2-Bromobenzenesulfonamide, was used in reactions with benzylamines, leading to the degradation of tertiary benzylamine to secondary benzylamine hydrobromide and benzaldehyde . N,N-Dibromobenzenesulfonamide, another related compound, was employed as an effective brominating agent for carbanionic substrates .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromobenzenesulfonamide derivatives can be deduced from related compounds. For instance, the novel compound (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide was characterized by its melting point, IR, NMR, and X-ray diffraction, which revealed its monoclinic crystal structure . The enzyme inhibition potential of a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides was evaluated, indicating their biological activity . Additionally, the reactivity of 2-aminobenzenesulfonamide-containing cyclononyne, a compound structurally related to 2-Bromobenzenesulfonamide, was controlled by introducing various N-functionalities, demonstrating the influence of substituents on the compound's properties .
Scientific Research Applications
Synthesis and Chemical Transformations
Regioselective Synthesis of Benzosultams : 2-Bromobenzenesulfonamide is utilized in a one-pot method for Sonogashira coupling and cyclization with terminal alkynes, enabling the regioselective synthesis of substituted benzosultams. This process yields excellent results and is supported by density functional theory (DFT) studies (Debnath & Mondal, 2015).
Electrophilic Cyanation of Aryl and Heteroaryl Bromides : N-Cyano-N-phenyl-p-methylbenzenesulfonamide, used as an electrophilic cyanation reagent, facilitates the synthesis of various benzonitriles from (hetero)aryl bromides, including 2-bromobenzenesulfonamides, in good to excellent yields (Anbarasan, Neumann, & Beller, 2011).
Synthesis of Benzonitriles and Heteroaryl Bromides : Utilizing 2-bromobenzenesulfonamides in the synthesis of benzonitriles and heteroaryl bromides showcases its versatility in organic synthesis and pharmaceutical intermediate production (P. Anbarasan et al., 2011).
Safety And Hazards
properties
IUPAC Name |
2-bromobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFGGXNLZUSHHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384224 | |
Record name | 2-Bromobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromobenzenesulfonamide | |
CAS RN |
92748-09-9 | |
Record name | 2-Bromobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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